molecular formula C11H12O4 B1360696 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid CAS No. 898767-07-2

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid

Cat. No.: B1360696
CAS No.: 898767-07-2
M. Wt: 208.21 g/mol
InChI Key: IIGRZABTBRLTRK-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 1,3-dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with 1,3-dioxolane. One common method is the esterification of benzoic acid with 1,3-dioxolane in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s unique structure allows it to participate in specific molecular interactions, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxolan-2-ylmethyl)phenol
  • 2-(1,3-Dioxolan-2-ylmethyl)aniline
  • 2-(1,3-Dioxolan-2-ylmethyl)benzaldehyde

Uniqueness

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid is unique due to the presence of both a benzoic acid moiety and a 1,3-dioxolane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

2-(1,3-dioxolan-2-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11(13)9-4-2-1-3-8(9)7-10-14-5-6-15-10/h1-4,10H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGRZABTBRLTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645376
Record name 2-[(1,3-Dioxolan-2-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-07-2
Record name 2-[(1,3-Dioxolan-2-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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